molecular formula C22H33N3O3S B11934081 3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-;3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-

3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-;3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-

Cat. No.: B11934081
M. Wt: 419.6 g/mol
InChI Key: NCDZABJPWMBMIQ-UHFFFAOYSA-N
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Description

AZD 4017 is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol within peripheral tissues. AZD 4017 has been investigated for its potential therapeutic applications in conditions such as idiopathic intracranial hypertension, obesity, and type 2 diabetes .

Preparation Methods

AZD 4017 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe compound is then purified and characterized to ensure its purity and potency .

Chemical Reactions Analysis

AZD 4017 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AZD 4017 can lead to the formation of various oxidized derivatives .

Mechanism of Action

AZD 4017 exerts its effects by selectively inhibiting the enzyme 11β-HSD1. This enzyme is responsible for the conversion of inactive cortisone to active cortisol within peripheral tissues. By inhibiting 11β-HSD1, AZD 4017 reduces the local production of cortisol, thereby modulating the effects of glucocorticoids on various metabolic processes. This inhibition has been shown to improve lipid profiles, increase lean muscle mass, and reduce intracranial pressure in clinical studies .

Biological Activity

3-Piperidineacetic acid derivatives, particularly the compound 3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)- , have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by a piperidine ring linked to an acetic acid moiety and a pyridine derivative with cyclohexyl and propylthio substituents. Its complex structure suggests multiple interaction sites for biological targets.

Research indicates that compounds similar to 3-Piperidineacetic acid can act as γ-secretase modulators (GSMs) . These modulators selectively alter the cleavage of amyloid precursor protein (APP), which is crucial in the pathogenesis of Alzheimer's disease. Specifically, studies have shown that these compounds can bind to presenilin-1 (PS1), a component of the γ-secretase complex, leading to modulation of its activity and a reduction in the formation of amyloid-beta peptides, particularly Aβ42, implicated in Alzheimer’s disease pathology .

In Vitro Studies

  • Inhibition Potency : The compound has demonstrated significant inhibitory activity against γ-secretase with IC50 values in the low micromolar range. For example, related compounds showed IC50 values of approximately 120 nM for Aβ42 cleavage .
  • PPARγ Activation : In studies evaluating piperine derivatives, some compounds exhibited agonistic activity on PPARγ (Peroxisome proliferator-activated receptor gamma), which plays a role in glucose metabolism and lipid homeostasis. This suggests potential applications in metabolic disorders such as diabetes .

Table 1: Biological Activity Summary

Activity Target IC50 (nM) Reference
γ-Secretase ModulationPS1120
PPARγ AgonismPPARγ2430

Case Studies

  • Alzheimer’s Disease Models : In animal models of Alzheimer's disease, administration of piperidine derivatives has been associated with reduced amyloid plaque formation and improved cognitive function. These findings support the hypothesis that modulation of γ-secretase activity can lead to beneficial outcomes in neurodegenerative conditions.
  • Metabolic Disorders : Clinical trials involving similar compounds have indicated improvements in insulin sensitivity and lipid profiles among patients with type 2 diabetes, highlighting the relevance of PPARγ activation.

Properties

IUPAC Name

2-[1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]piperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3S/c1-2-13-29-22-18(21(28)23-17-8-4-3-5-9-17)10-11-19(24-22)25-12-6-7-16(15-25)14-20(26)27/h10-11,16-17H,2-9,12-15H2,1H3,(H,23,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDZABJPWMBMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C=CC(=N1)N2CCCC(C2)CC(=O)O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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